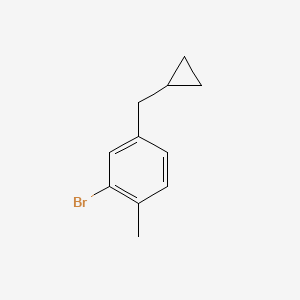
2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene” is an organic compound. It contains a benzene ring, which is a cyclic hydrocarbon . The molecule also includes a bromine atom, a cyclopropylmethyl group, and a methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . A common method for synthesizing similar compounds is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene” includes a benzene ring with a bromine atom, a cyclopropylmethyl group, and a methyl group attached to it . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. For instance, it might undergo Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds . Additionally, it could be involved in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene” would depend on its exact structure. Similar compounds, such as 2-bromo-4-methylpropiophenone, appear as a white or off-white crystalline powder and are sparingly soluble in water but exhibit good solubility in various organic solvents .Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in organic synthesis . It is often involved in reactions such as the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene involves its role as an intermediate in various chemical reactions. In the Suzuki–Miyaura coupling, for instance, the reaction involves an oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions and conditions it is involved in .
Result of Action
As an intermediate in organic synthesis, the result of the action of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene is the formation of various other organic compounds . The specific molecular and cellular effects would depend on the final compounds that are synthesized using this intermediate.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene are influenced by various environmental factors. These include the specific reaction conditions (such as temperature and pH), the presence of other reactants, and the use of catalysts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4-(cyclopropylmethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-2-3-10(7-11(8)12)6-9-4-5-9/h2-3,7,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCXWEGAJRYZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


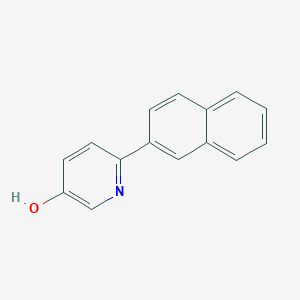
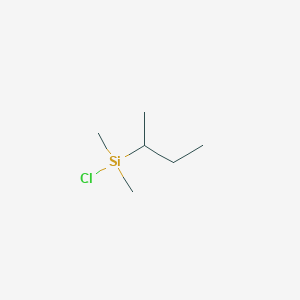

![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)

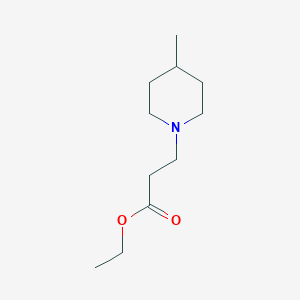

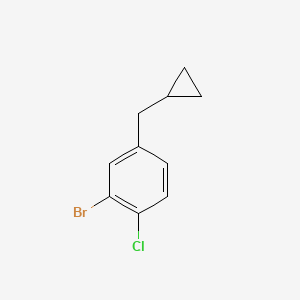

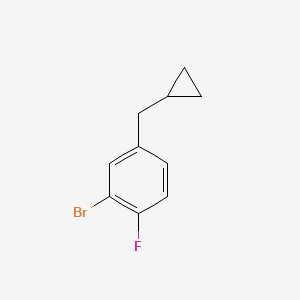

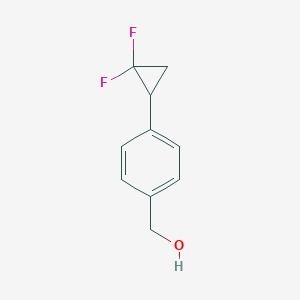
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)